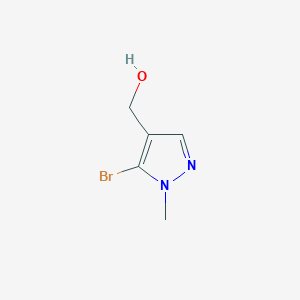
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol
説明
“(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the molecular formula C5H7BrN2O and a molecular weight of 191.03 . It is a white solid at room temperature . The compound is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for “(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol” is 1S/C5H7BrN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 . This indicates that the compound consists of a pyrazole ring with a bromine atom at the 5th position and a methyl group at the 1st position .Physical And Chemical Properties Analysis
“(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol” is a white solid . It has a molecular weight of 191.03 and is stored at temperatures between 0-5°C .科学的研究の応用
Antileishmanial and Antimalarial Activities
Pyrazole derivatives, including (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol, have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria . These compounds have been synthesized and evaluated for their ability to inhibit the growth of parasites responsible for these diseases. The molecular docking studies suggest that these derivatives can effectively bind to the active sites of target proteins in the parasites, leading to potential therapeutic applications.
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of various bioactive molecules. Its structural framework allows for the creation of diverse derivatives with potential biological activities. This versatility makes it a valuable starting material in medicinal chemistry for the development of new pharmaceuticals .
Material Science Applications
In material science, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol can be utilized to synthesize compounds with unique physical and chemical properties. These properties may include photophysical characteristics, which are essential for developing new materials with specific optical applications .
Chemical Synthesis Intermediates
This compound is also used as an intermediate in chemical syntheses. Its reactivity due to the presence of both a bromine atom and a methanol group allows for various transformations, making it a versatile building block in organic synthesis .
Development of Industrial Chemicals
The structural motif of pyrazole is often found in industrial chemicals. (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol can be used to create compounds that serve as intermediates in the production of dyes, agrochemicals, and other industrial products .
Research Tool in Molecular Docking Studies
As demonstrated in antileishmanial and antimalarial research, this compound can be used as a research tool in molecular docking studies to predict the interaction between small molecules and proteins. This is crucial for understanding the mechanism of action of potential drugs and for the rational design of new therapeutics .
Safety and Hazards
The safety data sheet for a similar compound, “(1-Methylpyrazol-4-yl)methanol”, indicates that it may cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust, mist, or spray, and to wear protective gloves, clothing, and eye/face protection . Similar precautions are likely necessary for “(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol”.
作用機序
Target of Action
Pyrazole-bearing compounds, which include (5-bromo-1-methyl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol may interact with its targets in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related pyrazole compounds , it can be inferred that (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol may interfere with the biochemical pathways of Leishmania and Plasmodium species.
Result of Action
Related pyrazole compounds have shown significant antileishmanial and antimalarial activities , suggesting that (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol may have similar effects.
特性
IUPAC Name |
(5-bromo-1-methylpyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXXSYMFUPNKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-6-[(oxolan-2-yl)methoxy]pyrimidine](/img/no-structure.png)